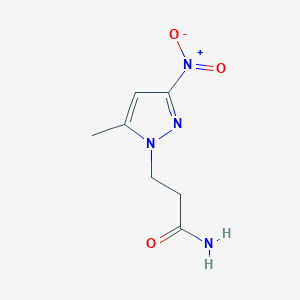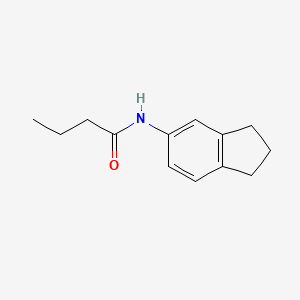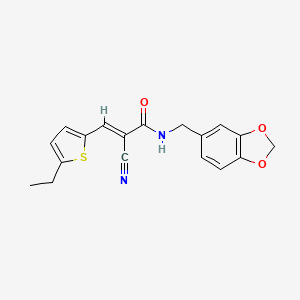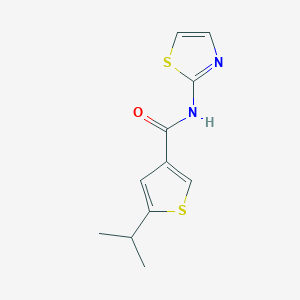
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide, also known as MNPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is not fully understood. However, it is believed that 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide exerts its biological activities by modulating various signaling pathways and enzymes in the body. For example, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and antiviral activities, anti-inflammatory and antioxidant activities, and plant growth promotion. 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has also been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is its ease of synthesis and purification, which makes it readily available for laboratory experiments. 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide also exhibits a wide range of biological activities, making it a versatile tool for various research applications. However, one of the limitations of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is its limited solubility in water, which may restrict its use in certain experiments.
Future Directions
There are several future directions for the research on 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide. One potential direction is the development of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide-based drugs for the treatment of various diseases, including inflammatory disorders, cancer, and viral infections. Another direction is the exploration of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide as a building block for the synthesis of novel functional materials with diverse applications. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide and its potential side effects, as well as to optimize its synthesis and purification methods for various research applications.
Scientific Research Applications
3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has been investigated for its antibacterial, antifungal, and antiviral properties. 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has also been shown to exhibit anti-inflammatory and antioxidant activities.
In materials science, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous organic polymers. 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has also been employed as a cross-linking agent for the preparation of hydrogels and other polymeric materials.
In agriculture, 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide has been evaluated for its potential as a plant growth regulator, as it has been shown to promote the growth and development of various crops, including rice, wheat, and maize.
properties
IUPAC Name |
3-(5-methyl-3-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-5-4-7(11(13)14)9-10(5)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCPSQRKXLKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4790844.png)


![N-(2-furylmethyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4790856.png)


![2-[4-(1-naphthyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4790866.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)
![2-methyl-4-(1-piperidinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B4790873.png)
methanone](/img/structure/B4790880.png)
![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790886.png)
